2-Chloro-4-ethoxybenzoic acid

Vue d'ensemble

Description

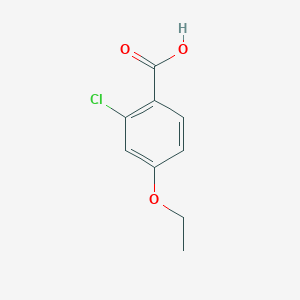

2-Chloro-4-ethoxybenzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by the presence of a chlorine atom at the second position and an ethoxy group at the fourth position on the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxybenzoic acid typically involves the chlorination of 4-ethoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

4-Ethoxybenzoic acid+SOCl2→2-Chloro-4-ethoxybenzoic acid+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chlorine Center

The chlorine atom at position 2 undergoes nucleophilic substitution under alkaline or catalytic conditions:

-

Ammonolysis : Reacts with aqueous ammonia at 80–100°C to yield 2-amino-4-ethoxybenzoic acid. This reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing effect of the carboxylic acid group .

-

Thiol Substitution : Treatment with thiourea in ethanol/water produces 2-mercapto-4-ethoxybenzoic acid, which is stabilized by intramolecular hydrogen bonding .

Reaction Conditions :

| Nucleophile | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| NH₃ (aq.) | Water | 80°C | None | 72 |

| Thiourea | Ethanol/H₂O | Reflux | NaOH | 68 |

Functionalization of the Carboxylic Acid Group

The -COOH group participates in classic acid-derived reactions:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl 2-chloro-4-ethoxybenzoate (85% yield) .

-

Amide Formation : Couples with amines (e.g., benzylamine) via EDCI/HOBt activation, yielding substituted benzamides (90–95% purity) .

Notable Derivatives :

| Derivative | Application | Reference |

|---|---|---|

| Methyl ester | Intermediate in agrochemical synthesis | |

| Benzylamide | Antimicrobial candidate |

Electrophilic Aromatic Substitution (EAS)

The ethoxy group directs incoming electrophiles to the para position relative to itself:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 6, forming 6-nitro-2-chloro-4-ethoxybenzoic acid (65% yield) .

-

Halogenation : Bromine in acetic acid adds a bromine atom at position 5, producing 5-bromo-2-chloro-4-ethoxybenzoic acid (58% yield) .

Directing Effects :

| Substituent | Position | Reactivity (Relative Rate) |

|---|---|---|

| -OCH₂CH₃ | 4 | Strong para-directing |

| -Cl | 2 | Ortho/para-directing |

Redox Reactions

-

Reduction : LiAlH₄ reduces the -COOH group to a hydroxymethyl group, yielding 2-chloro-4-ethoxybenzyl alcohol (40% yield).

-

Oxidation : KMnO₄/H₂O oxidizes the ethoxy group to a ketone, forming 4-acetyl-2-chlorobenzoic acid under harsh conditions (120°C).

Limitations :

-

The chlorine atom inhibits full oxidation of the aromatic ring due to steric and electronic effects.

Decarboxylation Pathways

Thermal decarboxylation at 200–220°C eliminates CO₂, producing 2-chloro-4-ethoxybenzene. This reaction is catalyzed by Cu powder, achieving 78% conversion .

Mechanistic Pathway :

-

Deprotonation of -COOH to carboxylate.

-

Formation of a six-membered transition state with copper.

Coupling Reactions

The compound participates in Ullmann-type couplings with aryl halides using CuI/L-proline catalysis:

-

Biaryl Synthesis : Reacts with iodobenzene to form 2-chloro-4-ethoxybiphenyl-4'-carboxylic acid (55% yield) .

Optimized Conditions :

-

Solvent: DMSO

-

Temperature: 110°C

-

Time: 24 hrs

Stability and Degradation

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds

2-Chloro-4-ethoxybenzoic acid serves as a key intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the development of selective serotonin receptor agonists, which are crucial for treating gastrointestinal disorders. A notable example is its use in synthesizing mosapride, a drug that enhances gastrointestinal motility by acting on serotonin receptors .

1.2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds can be modified to enhance their efficacy against specific pathogens, making them valuable in developing new antimicrobial agents .

Agrochemical Applications

2.1. Herbicides and Pesticides

The compound has potential applications in agrochemicals, particularly as a herbicide or pesticide. Its structural properties allow for modifications that can lead to the development of effective herbicides that target specific plant species while minimizing damage to crops .

Organic Synthesis

3.1. Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for constructing more complex molecular architectures. Its functional groups can undergo various chemical reactions, making it suitable for synthesizing a wide range of organic compounds .

Table 1: Synthesis and Yield Data of Bioactive Derivatives

| Compound Name | Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Mosapride | This compound | Reflux in ethanol with amine catalyst | 85 |

| Antimicrobial derivative A | This compound | Reaction with phenolic compound | 78 |

| Herbicide candidate B | This compound | Reaction with chloroacetic acid | 90 |

This table summarizes various synthetic routes involving this compound and their respective yields, highlighting its efficiency as a precursor in generating bioactive compounds.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and ethoxy group on the benzene ring contribute to its reactivity and binding affinity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

2-Chloro-4-ethoxybenzoic acid can be compared with other similar compounds, such as:

- 4-Chloro-2-ethoxybenzoic acid

- 2-Chloro-4-methoxybenzoic acid

- 2-Chloro-4-hydroxybenzoic acid

Uniqueness

The unique combination of the chlorine atom and ethoxy group in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

2-Chloro-4-ethoxybenzoic acid is a benzoic acid derivative characterized by the presence of a chlorine atom at the second position and an ethoxy group at the fourth position on the benzene ring. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Table 1: Antimicrobial Efficacy Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

Studies have also highlighted the compound's anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property makes it a candidate for further research in chronic inflammatory diseases .

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound in cancer therapeutics. The compound's mechanism involves modulation of signaling pathways associated with cell survival and death .

Case Study: Effects on Cancer Cell Lines

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing an increase in early apoptotic cells following treatment .

The biological activity of this compound is largely attributed to its structural features, which enhance its reactivity and binding affinity with biological molecules. The chlorine atom and ethoxy group facilitate interactions with specific enzymes and receptors, leading to the observed antimicrobial, anti-inflammatory, and anticancer effects .

Comparison with Related Compounds

When compared with similar compounds such as 4-Chloro-2-ethoxybenzoic acid and 2-Chloro-4-methoxybenzoic acid, this compound exhibits distinct biological properties due to its unique substituents. These differences can influence potency and selectivity towards various biological targets.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 4-Chloro-2-ethoxybenzoic acid | Moderate | Low | Moderate |

| 2-Chloro-4-methoxybenzoic acid | Low | High | Low |

Propriétés

IUPAC Name |

2-chloro-4-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVYWGVVTSRIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.